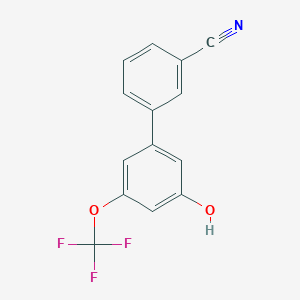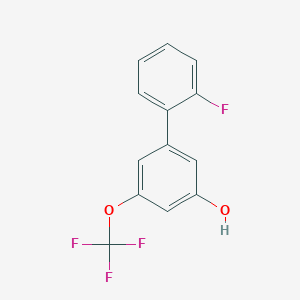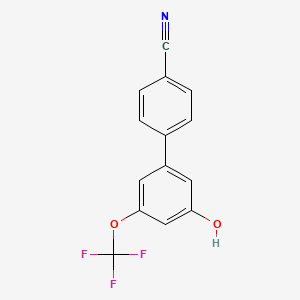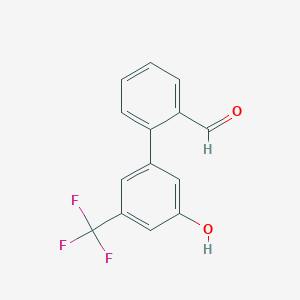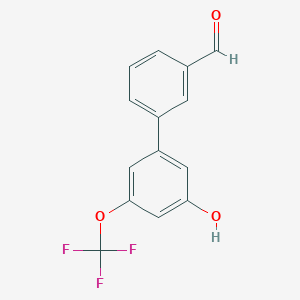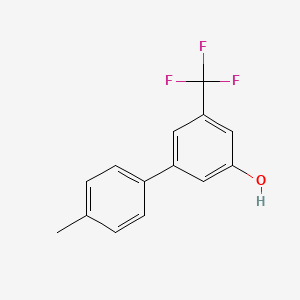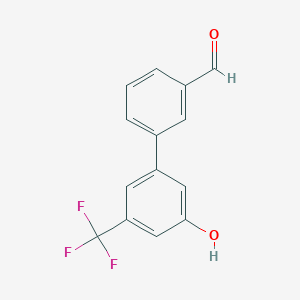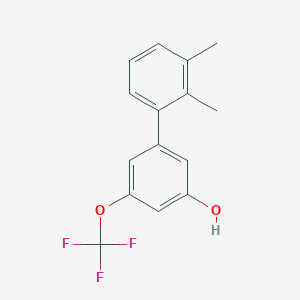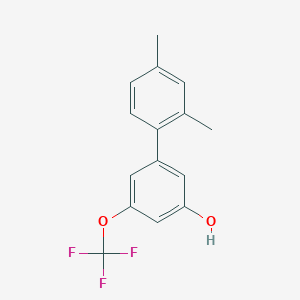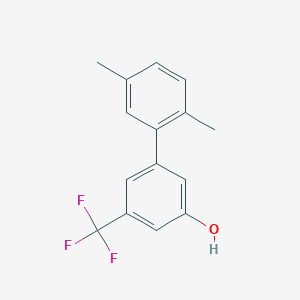
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95%
Übersicht
Beschreibung
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol (5-DMPT-3-TFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound with a unique structure, which makes it a useful tool for studying the effects of trifluoromethyl groups on the properties of phenols. 5-DMPT-3-TFP has been used in a number of different studies, including those involving biochemical and physiological effects, and its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of trifluoromethyl groups on the properties of phenols, such as solubility, reactivity, and spectroscopic properties. It has also been used to study the interactions between trifluoromethyl groups and other functional groups, such as amides and carboxylic acids. 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% has also been used as a model compound to study the effects of trifluoromethyl groups on the metabolism of drugs, as well as the effects of trifluoromethyl groups on the pharmacokinetics of drugs.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. It is believed that the trifluoromethyl group is responsible for the unique properties of the compound, as it is known to increase the solubility and reactivity of the compound. Additionally, the trifluoromethyl group is thought to interact with other functional groups in the compound, such as amides and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is known that the trifluoromethyl group can interact with other functional groups in the compound, which can lead to changes in the metabolism of drugs and the pharmacokinetics of drugs. Additionally, 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been shown to have anti-inflammatory and anti-oxidant properties in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound that does not decompose easily. However, there are some limitations to its use in laboratory experiments. It is a relatively small molecule, which means that it can be difficult to detect and measure in some experiments. Additionally, its unique structure can make it difficult to synthesize in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95%. One potential area of research is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of the compound in drug development, as well as its potential use as a therapeutic agent. Other potential future directions include exploring the potential use of the compound in materials science and studying the effects of the trifluoromethyl group on other molecules. Finally, further research could be done to explore the potential use of the compound in industrial processes.
Synthesemethoden
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common route is to react 2,5-dimethylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. This reaction produces 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% as the major product, with small amounts of other byproducts. Other methods include using a Friedel-Crafts acylation reaction, a direct trifluoromethylation reaction, and a one-pot reaction involving the reaction of 2,5-dimethylphenol with trifluoromethanesulfonic anhydride and triethylamine.
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-9-3-4-10(2)14(5-9)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFXPEUVXMDENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686528 | |
| Record name | 2',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261919-75-8 | |
| Record name | 2',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



